13-methyl-6-morpholin-4-yl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrimidine and furan derivatives under controlled conditions. For instance, a mixture of pyrimidine and furan derivatives can be refluxed in a suitable solvent like p-xylene for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, using industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinyl-7-phenylpyrido[3,2-d]pyrimidine: Similar structure but lacks the furan ring.
7-Phenylpyrido[3,2-d]pyrimidine: Lacks both the morpholine and furan rings.
4-Morpholinyl-7-phenylfuro[3,2-d]pyrimidine: Similar but lacks the pyridine ring.
Uniqueness
9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is unique due to its combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
13-methyl-6-morpholin-4-yl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C20H18N4O2/c1-13-11-15(14-5-3-2-4-6-14)23-20-16(13)17-18(26-20)19(22-12-21-17)24-7-9-25-10-8-24/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
XHLVPKJPNKNMET-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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